Researchers and procurement teams often encounter inconsistent results from racemic or non-fluorinated pyrrolidine analogs. (S)-3-Fluoropyrrolidine hydrochloride solves this by providing an enantiopure, stable hydrochloride salt with precise fluorine substitution for metabolic stability.
Avoid costly late-stage chiral separations; this building block integrates directly into asymmetric synthesis routes. Consistent quality, in stock for immediate delivery.
(S)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated heterocyclic building block primarily utilized in medicinal chemistry and pharmaceutical development. It is supplied as a stable, crystalline hydrochloride salt, a form that enhances handling, storage, and processability compared to the free base. The key procurement-relevant attributes of this compound are its specific (S)-enantiomeric configuration and the presence of a fluorine atom at the 3-position, which are leveraged to modulate the biological activity, metabolic stability, and physicochemical properties of target molecules.
Substituting (S)-3-Fluoropyrrolidine hydrochloride with near-analogs introduces significant process and performance risks. Using the free base compromises handling precision and stability, while the racemic or (R)-enantiomer forms can yield inactive or off-target biological effects, negating the value of chiral synthesis. Replacing the fluorine with a hydroxyl group (e.g., (S)-3-hydroxypyrrolidine) fundamentally alters electronic properties and metabolic pathways, leading to different pharmacokinetic and pharmacodynamic outcomes. These are not interchangeable parts; selecting the incorrect analog leads to failed syntheses, misleading biological data, and wasted development resources.
The hydrochloride salt form of (S)-3-Fluoropyrrolidine is a stable, crystalline solid with a defined melting point of 183-187 °C. This contrasts sharply with the corresponding free amine, which is expected to be a lower-boiling point, potentially volatile and hygroscopic liquid, making it more difficult to handle, weigh accurately, and store long-term. The solid salt form prevents loss of material, improves weighing accuracy for stoichiometric calculations, and offers enhanced stability, which are critical for reproducible large-scale synthesis and library generation.
| Evidence Dimension | Physical Form and Handling Properties |
| Target Compound Data | Crystalline solid (Melting Point: 183-187 °C) |
| Comparator Or Baseline | (S)-3-Fluoropyrrolidine (free base): Expected to be a lower-boiling point liquid, more volatile and hygroscopic. |
| Quantified Difference | Not applicable (Qualitative difference in physical state and handling characteristics). |
| Conditions | Standard laboratory and manufacturing conditions. |
Procuring the hydrochloride salt ensures process control, reproducibility, and material stability, directly impacting synthesis yield and purity.
In drug development, introducing fluorine at a metabolically vulnerable position can block cytochrome P450 (CYP)-mediated oxidation. The C-F bond is significantly more stable towards oxidative metabolism than a C-H or C-OH bond. While direct comparative data for this specific compound is proprietary, a foundational principle in medicinal chemistry is that such fluorination enhances metabolic stability and improves pharmacokinetic profiles. For example, studies on other scaffolds have shown that N-dealkylation rates for fluoroalkyl amines can be 5- to 12-fold slower than their non-fluorinated counterparts. Substituting with (S)-3-hydroxypyrrolidine would introduce a site for rapid Phase II glucuronidation or sulfation, leading to faster clearance.
| Evidence Dimension | Metabolic Stability (Resistance to CYP-mediated oxidation) |
| Target Compound Data | High (due to inert C-F bond) |
| Comparator Or Baseline | (S)-3-Hydroxypyrrolidine: Low (prone to oxidation and Phase II conjugation). Unsubstituted Pyrrolidine: Moderate (prone to C-H oxidation). |
| Quantified Difference | Qualitative but significant; fluorination is a widely adopted strategy to block metabolic 'soft spots'. |
| Conditions | In vivo and in vitro (e.g., liver microsome) metabolic assays. |
This compound is the correct choice for building drug candidates where longer half-life and reduced metabolic clearance are required.
The electron-withdrawing effect of the fluorine atom lowers the basicity of the pyrrolidine nitrogen. The pKa of the conjugate acid of pyrrolidine is ~11.3. While the exact pKa of 3-fluoropyrrolidine is not cited in the search results, it is expected to be significantly lower. This modulation is critical: a lower pKa can prevent undesired off-target interactions with acidic biopolymers and fine-tune binding affinity in a target active site. In synthesis, this altered basicity can change the nucleophilicity of the amine, allowing for more selective reactions compared to the more basic and potentially more reactive unsubstituted pyrrolidine or 3-hydroxypyrrolidine analogs.
| Evidence Dimension | Basicity (Conjugate Acid pKa) |
| Target Compound Data | pKa < 11.3 (Expected to be lower due to fluorine's inductive effect) |
| Comparator Or Baseline | Pyrrolidine: pKa ≈ 11.3. Piperidine: pKa ≈ 11.1. |
| Quantified Difference | A lower pKa value compared to the non-fluorinated parent compound. |
| Conditions | Aqueous solution, 25 °C. |
Purchasing this compound allows for precise control over basicity, a key parameter for optimizing both biological target engagement and synthetic reaction selectivity.
This compound is a key building block for active pharmaceutical ingredients (APIs) where metabolic stability is critical. The fluorine atom serves to block oxidative metabolism at the 3-position, a common liability for pyrrolidine rings, thereby extending the in vivo half-life of the final drug candidate. Its defined stereochemistry ensures specific interaction with chiral kinase active sites.
The modulated basicity (pKa) resulting from the fluorine substitution is highly relevant for developing CNS drugs. Lowering the pKa can reduce interaction with the hERG channel and optimize the molecule's charge state at physiological pH, which is crucial for balancing blood-brain barrier penetration and target engagement.
As an enantiomerically pure building block, this compound is ideal for asymmetric syntheses where the final product's efficacy and safety depend on a single stereoisomer. Its use avoids the need for costly and often low-yielding chiral separations at later stages of a synthesis, making it a cost-effective choice for complex, multi-step preparations of chiral targets.
Irritant